molecular formula C11H7BrFNO B8406425 6-(4-Bromo-2-fluorophenyl)-3-pyridinol

6-(4-Bromo-2-fluorophenyl)-3-pyridinol

Cat. No. B8406425
M. Wt: 268.08 g/mol
InChI Key: LWWHXAHRTYWJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Bromo-2-fluorophenyl)-3-pyridinol is a useful research compound. Its molecular formula is C11H7BrFNO and its molecular weight is 268.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Bromo-2-fluorophenyl)-3-pyridinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Bromo-2-fluorophenyl)-3-pyridinol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(4-Bromo-2-fluorophenyl)-3-pyridinol

Molecular Formula

C11H7BrFNO

Molecular Weight

268.08 g/mol

IUPAC Name

6-(4-bromo-2-fluorophenyl)pyridin-3-ol

InChI

InChI=1S/C11H7BrFNO/c12-7-1-3-9(10(13)5-7)11-4-2-8(15)6-14-11/h1-6,15H

InChI Key

LWWHXAHRTYWJEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=NC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of Pd(PPh3)2Cl2 (0.42 g, 0.57 mmol) and 2-bromo-5-hydroxypyridine (1.0 g, 5.75 mmol) in DME (20 mL) was degassed with N2. 2M Na2CO3 (10 mL) was added, and the mixture was stirred at ambient temperature for 10 minutes. 4-Bromo-2-fluorobenzeneboronic acid (1.48 g, 6.61 mmol) was added. The reaction mixture was degassed again, purged with N2 and heated at 80° C. overnight, then cooled to ambient temperature, and partitioned between water and EtOAc. Concentrated HCl was added carefully to adjust aqueous pH to about 8, the mixture was filtered thought Celite®, and the EtOAc layer was separated and washed with brine, dried over Na2SO4, filtered, and the filtrate was concentrated to give the crude product as a dark brown oil. The crude product was purified by chromatography on a silica gel column eluted with 20% EtOAc/hexane to give 0.168 g of 6-(4-bromo-2-fluorophenyl)-3-pyridinol as an off-white solid. The impure fractions were combined, concentrated and further purified with 1:5 acetone/hexane to give additional 78 mg of 6-(4-bromo-2-fluorophenyl)-3-pyridinol (0.246 g overall, 16% yield). 1H NMR (400 MHz, CD3OD): δ 8.20 (d, 1H, J=2.7 Hz), 7.75-7.65 (m, 1H), 7.62 (dd, 1H, Ja=8.7 Hz, Jb=2.1 Hz), 7.50-7.40 (m, 2H), 7.28 (dd, 1H, Ja=8.5 Hz, Jb=2.9 Hz); LRMS (ESI), m/z 268/270 (M+H).
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.42 g
Type
catalyst
Reaction Step Two

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